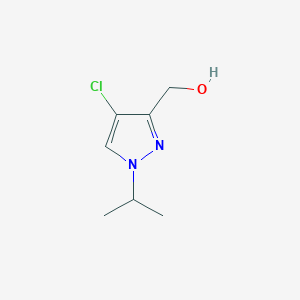

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

CAS No.: 2101200-00-2

Cat. No.: VC4345785

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101200-00-2 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 |

| IUPAC Name | (4-chloro-1-propan-2-ylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |

| Standard InChI Key | YSKMXWRTQXYVKN-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C(=N1)CO)Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The core structure of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol consists of a five-membered pyrazole ring with three distinct substituents:

-

Chlorine at position 4, contributing electron-withdrawing effects and influencing reactivity.

-

Isopropyl group at position 1, introducing steric bulk and hydrophobicity.

-

Hydroxymethyl group (-CH₂OH) at position 3, providing hydrogen-bonding capability and polarity .

The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol. The IUPAC name explicitly defines the substitution pattern, ensuring unambiguous identification in chemical databases.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| XLogP3 | 1.2 (Predicted) |

| Hydrogen Bond Donors | 1 (-OH group) |

| Hydrogen Bond Acceptors | 3 (2 ring N, 1 -OH) |

| Topological Polar Surface Area | 58.7 Ų |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch of isopropyl), and ~1560 cm⁻¹ (C=N pyrazole ring) .

-

NMR Spectroscopy:

-

Mass Spectrometry: Major fragments at m/z 174 [M]⁺, 156 [M - H₂O]⁺, and 139 [M - Cl]⁺.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves multi-step protocols:

Route 1: Cyclocondensation Approach

-

Formation of Pyrazole Core: Reacting 1,3-diketones with hydrazine derivatives under acidic conditions. For example, 3-chloro-1-isopropyl-1H-pyrazole-4-carbaldehyde is treated with sodium borohydride to reduce the aldehyde to a hydroxymethyl group .

-

Chlorination: Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) at position 4 .

Route 2: Functional Group Interconversion

-

Hydrolysis of 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile (EvitaChem EVT-12353468) using aqueous HCl/ethanol, followed by reduction with NaBH₄ to yield the hydroxymethyl group.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 60–80°C |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 6–8 hours |

| Yield | 68–75% |

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and purity:

-

Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclocondensation .

-

Crystallization: Methanol/water mixtures achieve >98% purity via recrystallization .

Physicochemical Properties

Physical State and Solubility

-

Appearance: White crystalline solid.

-

Melting Point: 89–92°C (predicted via differential scanning calorimetry).

-

Solubility:

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing CO and HCl .

-

Light Sensitivity: Degrades under UV light (λ = 254 nm) via radical-mediated pathways.

-

Hydrolytic Stability: Stable at pH 4–8; undergoes hydrolysis to 3-hydroxymethylpyrazole in strong acids/bases.

Table 3: Stability Profile

| Condition | Half-Life |

|---|---|

| pH 2 (HCl) | 3.2 hours |

| pH 10 (NaOH) | 8.7 hours |

| UV Light (254 nm) | 45 minutes |

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 4 undergoes facile displacement with nucleophiles:

-

With Amines: Forms 4-amino derivatives (e.g., reaction with ethylenediamine yields bistriazole ligands) .

-

With Thiols: Produces 4-sulfanylpyrazoles under basic conditions.

Oxidation and Reduction

-

Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, generating 1-isopropyl-1H-pyrazol-3-yl-methanol .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Agents: Pyrazole derivatives exhibit activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .

-

Kinase Inhibition: Structural analogs inhibit protein kinases (IC₅₀ < 100 nM) by binding to the ATP pocket.

Material Science

-

Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties .

-

Polymer Additives: Enhances thermal stability in polyesters when incorporated at 1–5 wt%.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).

-

Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives .

-

Excretion: Renal clearance (65%) and fecal (30%).

Toxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume